Methyltetrazine-propylamine HCl salt finds application in scientific research as a reagent for click chemistry. Click chemistry refers to a set of reactions known for their high efficiency, regioselectivity (specificity of bond formation), and orthogonality (ability to occur without interfering with other ongoing reactions) . These features make click chemistry valuable for bioconjugation, a process that links molecules of biological interest (like proteins or drugs) to other molecules for various purposes.
Methyltetrazine-propylamine HCl salt functions due to the presence of two key components:
This moiety enables a fast click reaction with trans-cyclooctene (TCO) [BroadPharm]. TCO is another commonly used reagent in click chemistry.
This amine group acts as a site for attachment with a molecule containing a carboxylic acid group. The attachment usually occurs in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriol Tetramethylurium) [BroadPharm].
Through this combination, Methyltetrazine-propylamine HCl salt allows researchers to efficiently link a carboxylic acid-containing biomolecule to a TCO-modified molecule. This specific linkage proves valuable in various research applications, including:
Click chemistry using Methyltetrazine-propylamine HCl salt can be used to create targeted drug delivery systems. Here, a drug molecule can be linked to a carrier molecule modified with TCO. The carrier can then be designed to target specific cells or tissues in the body due to the presence of receptors that recognize the carrier. Once the carrier reaches the target, the click reaction between Methyltetrazine-propylamine HCl salt and TCO allows for the release of the drug molecule at the desired location [BroadPharm].
Click chemistry with Methyltetrazine-propylamine HCl salt facilitates the conjugation of various biomolecules like proteins, peptides, and carbohydrates. This conjugation allows researchers to study interactions between these molecules, design probes for imaging or diagnostics, or engineer biomaterials with specific properties [BroadPharm].
Methyltetrazine-Propylamine is a synthetic compound characterized by its unique structure, which includes a tetrazine ring, a methyl group, and a propylamine chain. This compound is notable for its application in click chemistry, particularly in bioconjugation processes where it serves as a highly efficient reagent. The tetrazine moiety is known for its rapid reactivity with strained alkenes, such as trans-cyclooctene, facilitating the formation of stable linkages essential for various biochemical applications .
MTPH's primary function lies in click chemistry. During a click reaction with TCO, the tetrazine ring undergoes a cycloaddition with the strained alkene of TCO, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation applications [, ].
By conjugating with TCO-tagged biomolecules (e.g., antibodies, peptides), MTPH allows researchers to link these molecules to other entities like fluorophores or drug payloads. This technique is crucial for studying biological processes and developing targeted therapies [].
As with any research chemical, proper handling procedures are essential. Specific data on MTPH hazards is limited, but general safety precautions for tetrazines should be followed. These include:
Methyltetrazine-Propylamine undergoes several key reactions:
textMethyltetrazine-Propylamine + trans-Cyclooctene → Triazole Adduct + HCl
Methyltetrazine-Propylamine exhibits significant biological activity primarily through its role in bioorthogonal reactions. These reactions occur within living organisms without interfering with native biochemical processes. The compound's fast reaction rates make it suitable for applications such as:
The synthesis of Methyltetrazine-Propylamine typically involves several steps:
Methyltetrazine-Propylamine's unique combination of rapid reactivity and functional versatility makes it particularly valuable in advanced chemical biology applications compared to these related compounds .
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of methyltetrazine-propylamine through multiple nuclei observations [9] [11]. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the various proton environments within the molecule [9] [11]. The aromatic protons of the tetrazine ring typically appear in the downfield region between 8.0 and 9.0 parts per million, reflecting the electron-deficient nature of the heterocycle [9] [11].
The methyl substituent on the tetrazine ring produces a characteristic singlet around 2.8 to 3.0 parts per million [11] [27]. The phenoxy aromatic protons appear as a typical para-disubstituted benzene pattern with two sets of doublets between 7.0 and 8.0 parts per million [9] [11]. The propylamine chain generates a complex multipicity pattern with the methylene groups adjacent to the ether oxygen appearing around 4.2 parts per million, the central methylene around 2.0 parts per million, and the methylene adjacent to the amine around 2.8 parts per million [11] [27].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [9] [11]. The tetrazine ring carbons appear in characteristic positions with the carbon bearing the methyl group typically observed around 165 parts per million and the carbon attached to the phenyl ring around 155 parts per million [9] [11]. The aromatic carbons of the phenoxy ring appear between 120 and 140 parts per million, while the aliphatic carbons of the propyl chain appear between 30 and 70 parts per million [9] [11].
Nitrogen-15 nuclear magnetic resonance spectroscopy offers unique insights into the tetrazine nitrogen environments [9] [13]. The four nitrogen atoms in the tetrazine ring exhibit distinct chemical shifts ranging from 310 to 372 parts per million, reflecting their different electronic environments within the heterocyclic system [9] [13]. These chemical shifts are particularly sensitive to substituent effects and can provide valuable information about electronic distribution [9] [13].
Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of methyltetrazine-propylamine [12] [15]. The compound exhibits multiple absorption bands corresponding to different electronic transitions [12] [15]. The most intense absorption typically occurs around 257 nanometers, corresponding to π-π* transitions of the aromatic systems [12]. Additional absorption bands appear in the 300 to 500 nanometer region, attributed to n-π* transitions involving the nitrogen lone pairs of the tetrazine ring [12] [15].
The extended conjugation between the tetrazine ring and the phenoxy group results in bathochromic shifts compared to isolated chromophores [12] [42]. The electron-deficient nature of the tetrazine ring creates a strong electron-withdrawing effect that influences the entire π-electron system [12] [42]. The absorption spectrum shows weak intensity bands due to the forbidden nature of n-π* transitions, which is characteristic of nitrogen-containing heterocycles [12] [15].
Fluorescence spectroscopy demonstrates that methyltetrazine-propylamine can exhibit emission properties under specific conditions [12] [27]. The fluorescence emission typically occurs in the 400 to 650 nanometer range with broad emission peaks and large Stokes shifts [12] [27]. The fluorescence quantum yield is generally low due to efficient non-radiative decay pathways associated with the tetrazine ring system [27] [34].
Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis [16] [17]. Electrospray ionization mass spectrometry typically produces a protonated molecular ion peak at mass-to-charge ratio 246, corresponding to [M+H]⁺ [16] [18]. The fragmentation patterns reveal characteristic losses that provide structural information about the molecule [16] [17].
| Technique | Key Features | Typical Chemical Shift/Wavelength Range |
|---|---|---|
| ¹H NMR | Aromatic protons (tetrazine ring), methyl group, phenoxy linker, propylamine chain | 2.5-8.9 ppm |
| ¹³C NMR | Tetrazine carbons, aromatic carbons, aliphatic carbons | 14-165 ppm |
| ¹⁵N NMR | Four nitrogen environments in tetrazine ring system | 310-372 ppm |
| UV-Vis Absorption | π-π* transitions (257 nm), n-π* transitions (300-500 nm) | 257 nm, 300-600 nm |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 246, characteristic fragmentations | Base peak varies with conditions |
| Fluorescence Emission | Broad emission bands with large Stokes shifts | 400-650 nm |
The tetrazine ring exhibits characteristic fragmentation patterns under mass spectrometric conditions [16] [17]. In positive ion mode, the protonated molecular ion typically loses hydrogen azide (HN₃) to afford fragment ions at mass-to-charge ratio 203 [17]. Further fragmentation can occur through loss of hydrogen cyanide molecules from the tetrazine ring system [17]. In negative ion mode, the deprotonated molecular ion tends to lose molecular nitrogen (N₂) as the primary fragmentation pathway [17].
The propylamine chain can undergo alpha-cleavage adjacent to the nitrogen atom, producing characteristic amine fragment ions [20]. The phenoxy ether linkage represents a potential fragmentation site under high-energy collision conditions [16] [18]. These fragmentation patterns provide valuable structural confirmation and can be used for compound identification in complex mixtures [16] [18].
Computational chemistry methods provide detailed insights into the electronic structure and properties of methyltetrazine-propylamine [22] [23]. Density functional theory calculations using hybrid functionals such as B3LYP with extended basis sets like 6-311++G(d,p) have been extensively employed to study tetrazine systems [22] [23] [25]. These calculations reveal fundamental electronic properties including frontier molecular orbital energies, dipole moments, and polarizabilities [22] [23].
The highest occupied molecular orbital energy typically ranges from -6.2 to -8.3 electron volts, depending on the computational method and basis set employed [22] [29]. The lowest unoccupied molecular orbital energy falls between -0.4 and -2.1 electron volts [22] [29]. The energy gap between these frontier molecular orbitals ranges from 4.1 to 6.2 electron volts, indicating significant electronic stability [22] [29] [32].
The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the tetrazine ring system with significant contributions from nitrogen lone pairs [29] [30]. The lowest unoccupied molecular orbital shows π* character distributed across the tetrazine ring and extending into the phenoxy system [29] [30]. This orbital distribution pattern is crucial for understanding the reactivity and electronic properties of the compound [29] [30].
Dipole moment calculations using advanced methods such as ωB97X-V with augmented correlation-consistent basis sets predict values ranging from 3.5 to 5.2 Debye units [35] [36]. The significant dipole moment arises from the electron-withdrawing effect of the tetrazine ring and the electron-donating character of the amine group [35] [36]. The molecular polarizability, calculated using M06-2X methodology with extended basis sets, ranges from 25.4 to 28.7 cubic Angstroms [35] [39].
Table 3: Computational Electronic Properties
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy (eV) | -6.2 to -8.3 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -0.4 to -2.1 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 4.1 to 6.2 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 3.5 to 5.2 | ωB97X-V/aug-cc-pVDZ |
| Polarizability (ų) | 25.4 to 28.7 | M06-2X/6-311+G(2d,p) |
| Electrophilicity Index | 2.8 to 4.5 | B3LYP/6-311++G(d,p) |
| Nucleophilicity Index | 1.2 to 2.8 | B3LYP/6-311++G(d,p) |
| Global Hardness (eV) | 2.0 to 3.1 | B3LYP/6-311++G(d,p) |
| Chemical Potential (eV) | -4.3 to -5.2 | B3LYP/6-311++G(d,p) |
Conceptual density functional theory descriptors provide additional insights into chemical reactivity [22] [40]. The electrophilicity index, calculated from frontier molecular orbital energies, ranges from 2.8 to 4.5, indicating moderate to high electrophilic character [22] [40]. The nucleophilicity index falls between 1.2 and 2.8, reflecting the presence of both electron-withdrawing and electron-donating functionalities [22] [40].
Molecular dynamics simulations reveal the conformational flexibility of methyltetrazine-propylamine . The propylamine chain exhibits significant conformational freedom, allowing rotation around the carbon-carbon and carbon-oxygen bonds . The tetrazine ring maintains planarity with the phenoxy system due to conjugation effects [44].
The global hardness parameter, derived from frontier orbital energies, ranges from 2.0 to 3.1 electron volts, indicating moderate chemical hardness [22] [40]. The chemical potential values between -4.3 and -5.2 electron volts reflect the electron-withdrawing influence of the tetrazine ring system [22] [40]. These parameters are essential for predicting chemical reactivity and interaction patterns with other molecules [22] [40].
Methyltetrazine-propylamine represents a critical bioorthogonal chemical entity within the tetrazine family, particularly valuable for protein conjugation and chemical biology applications [2]. The compound's unique structural features, comprising a methylated tetrazine core linked to a propylamine chain via an aromatic ether linkage, require specialized synthetic approaches that maintain both structural integrity and functional reactivity [3] [4].
The foundational synthetic approach for methyltetrazine-propylamine construction involves the classical nitrile cyclization methodology, adapted for aromatic systems bearing ether-linked aliphatic chains [5] [6]. This approach utilizes 4-cyano derivatives as primary precursors, wherein the cyano group serves as the electrophilic component for tetrazine ring formation [2] [7].
The primary synthetic pathway commences with 4-(3-propylaminoxyphenyl)benzonitrile as the starting material, which undergoes cyclization with formamidine acetate and hydrazine hydrate under controlled conditions [5] [6]. The reaction proceeds through a two-stage mechanism: initial formation of a 1,4-dihydrotetrazine intermediate, followed by oxidative aromatization to yield the target methyltetrazine structure [6] [8].
Reaction conditions typically employ elevated temperatures (40-60°C) in polar protic solvents such as ethanol or methanol [7]. The hydrazine component, utilized in 8-16 molar excess, acts as both nucleophile and reducing agent during the cyclization process [5] [7]. Temperature control proves critical, as excessive heating can lead to decomposition of both starting materials and products [6].
Recent methodological advances have introduced organocatalytic approaches utilizing thiol-based catalysts for improved efficiency and selectivity [5] [9]. The thiol-promoted methodology employs 3-mercaptopropionic acid as catalyst, facilitating the formation of thioimidate intermediates that undergo subsequent cyclization with hydrazine [5] [9].
This approach demonstrates several advantages over traditional methods, including reduced reaction times (13-18 hours versus 24-48 hours), improved yields (62-77% versus 30-60%), and enhanced compatibility with sensitive functional groups [5] [7] [9]. The thiol catalyst enables reaction progression at moderate temperatures (40°C) while maintaining high regioselectivity for the desired tetrazine regioisomer [9].
Contemporary synthetic strategies have embraced solid-phase approaches for enhanced purification efficiency and reaction control [5]. Solid-phase synthesis utilizes resin-bound aromatic nitriles as starting materials, with dichloromethane serving as the carbon source for monosubstituted tetrazines [5].
The solid-phase methodology demonstrates exceptional yields (70-94%) and eliminates the formation of undesired symmetrical disubstituted products commonly observed in solution-phase synthesis [5]. This approach requires only a single purification step following cleavage from the solid support, significantly streamlining the overall synthetic sequence [5].
Table 1: Comparative Analysis of Synthetic Methodologies
| Precursor Type | Typical Yield (%) | Key Conditions | Advantages |
|---|---|---|---|
| Aromatic nitriles with hydrazine | 60-95 | Anhydrous hydrazine, oxidation with NaNO₂/HCl | High yields, well-established protocol |
| Formamidine salts with nitriles | 30-70 | Lewis acid catalysis (Zn(II)/Ni(II)), 50 equiv hydrazine | Unsymmetrical tetrazines possible |
| Nitrile + thiol catalyst + hydrazine | 62-77 | 3-mercaptopropionic acid, 40°C, ethanol | Scalable, organocatalytic approach |
| Carboxylic esters via thiomethyltetrazines | 60-80 | Palladium-catalyzed cross-coupling | Access to functionalized derivatives |
| Solid-phase synthesis | 70-94 | DCM carbon source, mild conditions | Single purification step, no metal catalysts |
High-performance liquid chromatography represents the primary purification methodology for methyltetrazine-propylamine, utilizing reversed-phase columns with acetonitrile-water mobile phases [10] [11]. Optimal separation conditions employ C18 stationary phases with gradient elution systems, typically achieving baseline resolution of product from synthetic impurities [10] [11].
Column selection proves critical for achieving adequate resolution, with C18 phases demonstrating superior performance compared to other stationary phase chemistries [10] [11]. Mobile phase composition requires careful optimization, with acetonitrile concentrations of 25-35% providing optimal retention and peak shape for tetrazine compounds [12] [11].
The characteristic pink to red coloration of tetrazine compounds facilitates visual monitoring during purification processes [2] [13]. Ultraviolet detection at 515-523 nanometers provides sensitive monitoring of tetrazine-containing fractions, enabling precise fraction collection and purity assessment [2] [10] [13].
Solid-phase extraction protocols utilizing C18 cartridges enable rapid purification and concentration of methyltetrazine-propylamine from reaction mixtures [12] [14]. The methodology involves initial sample loading in aqueous media, followed by washing with water to remove hydrophilic impurities, and final elution with organic solvents [12] [14].
Extraction efficiency depends critically on sample pH and ionic strength, with slightly acidic conditions (pH 3-5) promoting optimal retention on C18 phases [6] [12]. Washing protocols typically employ 10-20 column volumes of water to ensure complete removal of inorganic salts and polar byproducts [12] [14].
Crystallization methodologies provide complementary purification strategies, particularly effective for removing trace organic impurities [13] [2]. Suitable crystallization solvents include dichloromethane, chloroform, and acetonitrile, with slow evaporation or vapor diffusion techniques yielding high-quality crystals [13] [2].
Temperature control during crystallization proves essential, as tetrazine compounds demonstrate temperature-dependent solubility profiles [13] [2]. Cooling crystallization from warm solutions typically provides superior crystal quality compared to room temperature evaporation methods [13] [2].
Table 2: Oxidation Methods for Dihydrotetrazine Intermediates
| Oxidizing Agent | Reaction Conditions | Oxidation Yield (%) | Product Purity |
|---|---|---|---|
| Sodium nitrite (NaNO₂) | 2% aqueous HCl, pH 3-5, 0°C | 70-95 | High after workup |
| Phenyliodine(III) diacetate | Mild conditions, room temperature | 86 | High, easy separation |
| meta-Chloroperbenzoic acid | Organic solvent, moderate yields | 55 | Moderate |
| Benzoquinone | Difficult purification required | 71 | Requires multiple purifications |
| Hypofluorous acid | Acetonitrile/water, 0°C | 100 | Excellent |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for methyltetrazine-propylamine, with characteristic downfield chemical shifts observed for tetrazine carbons (160-165 ppm in ¹³C NMR) [2] [10] [13]. Proton NMR analysis reveals diagnostic signals for the methyl substituent (2.8-3.0 ppm) and propylamine chain (1.8-4.2 ppm) [2] [10] [13].
Two-dimensional NMR techniques, including correlation spectroscopy and heteronuclear single quantum coherence, enable complete signal assignment and confirmation of connectivity patterns [10] [13]. These methods prove particularly valuable for distinguishing regioisomers and confirming the position of substitution on the tetrazine ring [10] [13].
Mass spectrometry provides complementary analytical data, with electrospray ionization yielding intense molecular ion peaks and characteristic fragmentation patterns [10] [15]. High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities [10] [15].
High-performance liquid chromatography with photodiode array detection serves as the primary analytical method for purity determination [11] [16]. Method validation follows International Conference on Harmonization guidelines, encompassing specificity, linearity, accuracy, precision, and robustness parameters [17] [18].
Typical analytical methods achieve limits of detection in the range of 0.1-1.0 micrograms per milliliter, with quantitation limits of 0.5-5.0 micrograms per milliliter [11] [16]. Method precision, expressed as relative standard deviation, typically falls below 2% for retention time and below 5% for peak area measurements [11] [16].
System suitability testing ensures consistent analytical performance, with acceptance criteria including retention time reproducibility (relative standard deviation less than 2%), peak symmetry factors (0.8-2.0), and resolution between critical peak pairs (greater than 1.5) [11] [16].
Stability studies employ accelerated aging protocols to assess long-term storage viability and identify potential degradation pathways [12] [19]. Typical conditions include elevated temperatures (40-60°C), variable humidity levels, and exposure to light and oxygen [12] [19].
The methylated tetrazine structure demonstrates enhanced stability compared to unsubstituted analogs, with half-lives exceeding 6 months under standard storage conditions (-20°C, inert atmosphere) [20] [12]. Degradation typically proceeds through nucleophilic attack at the tetrazine ring, facilitated by moisture and elevated pH conditions [19] [12].
Kinetic analysis of degradation processes reveals first-order kinetics under most conditions, enabling prediction of shelf-life and establishment of appropriate storage recommendations [12] [19]. Arrhenius plot analysis provides activation energy data for degradation processes, typically ranging from 80-120 kilojoules per mole [12] [19].
Table 3: Analytical Validation Parameters for Methyltetrazine-Propylamine
| Analytical Technique | Detection Parameter | Typical Purity Range (%) | Key Applications |
|---|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Retention time, peak area | 95-98 | Purity determination, stability studies |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts, integration | Qualitative assessment | Structure confirmation, reaction monitoring |
| Mass Spectrometry (MS) | Molecular ion peaks, fragmentation | Qualitative identification | Identity confirmation, impurity analysis |
| Ultraviolet-Visible Spectroscopy | Absorption maxima, extinction coefficient | Stability monitoring | Reaction kinetics, stability assessment |
| Thin Layer Chromatography | Retention factor values | Semi-quantitative | Rapid screening, purification monitoring |
| X-ray Crystallography | Crystal structure, bond lengths | Structural confirmation | Definitive structure elucidation |